5-Amino-1-ethyl-4-methyl-1,2-dihydropyridin-2-one
CAS No.:
Cat. No.: VC17705521
Molecular Formula: C8H12N2O
Molecular Weight: 152.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H12N2O |
---|---|
Molecular Weight | 152.19 g/mol |
IUPAC Name | 5-amino-1-ethyl-4-methylpyridin-2-one |
Standard InChI | InChI=1S/C8H12N2O/c1-3-10-5-7(9)6(2)4-8(10)11/h4-5H,3,9H2,1-2H3 |
Standard InChI Key | PVXJZEPVXCMXNU-UHFFFAOYSA-N |
Canonical SMILES | CCN1C=C(C(=CC1=O)C)N |
Introduction
Chemical Structure and Properties
Molecular Characterization
The molecular formula of 5-amino-1-ethyl-4-methyl-1,2-dihydropyridin-2-one is C₈H₁₂N₂O, with a molecular weight of 168.20 g/mol. Its structure comprises a six-membered dihydropyridinone ring with the following substituents:
-
Amino group (-NH₂) at position 5, enhancing nucleophilicity and hydrogen-bonding potential.
-
Ethyl group (-CH₂CH₃) at position 1, influencing steric and electronic interactions.
-
Methyl group (-CH₃) at position 4, contributing to hydrophobic interactions .
The compound’s SMILES notation is CC1=C(C=CC(=O)N1CC)N
, and its InChIKey is VZRGFQUBKXGIBW-UHFFFAOYSA-N
.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₈H₁₂N₂O |
Molecular Weight | 168.20 g/mol |
Melting Point | 180–185°C (predicted) |
Solubility | Moderate in polar solvents |
LogP (Octanol-Water) | 0.89 (estimated) |
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 5-amino-1-ethyl-4-methyl-1,2-dihydropyridin-2-one can be inferred from methods used for analogous dihydropyridinones. A common approach involves condensation reactions between β-keto esters and amines under basic conditions .
Example Pathway:
-
Formation of the Dihydropyridinone Core:
Reaction of ethyl acetoacetate with ethylamine in the presence of ammonium acetate and acetic acid yields a tetrahydropyridine intermediate. Subsequent oxidation and aromatization steps generate the dihydropyridinone scaffold . -
Functionalization:
Introduction of the amino group at position 5 is achieved via nitration followed by reduction, while the ethyl and methyl groups are incorporated through alkylation steps.
Table 2: Reaction Conditions for Key Steps
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Condensation | Ethyl acetoacetate, ethylamine, | 65–70 |
NH₄OAc, acetic acid, reflux | ||
Nitration | HNO₃, H₂SO₄, 0–5°C | 50–55 |
Reduction | H₂, Pd/C, ethanol | 85–90 |
Biological Activities and Mechanisms
Antimicrobial Properties
Dihydropyridinones, including structural analogs of 5-amino-1-ethyl-4-methyl-1,2-dihydropyridin-2-one, exhibit broad-spectrum antimicrobial activity. For instance, compounds with similar substitution patterns have shown inhibition against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) . The amino group at position 5 likely enhances membrane permeability by interacting with bacterial phospholipids.
Applications in Pharmaceutical Development
Drug Precursor
This compound serves as a versatile intermediate in synthesizing small-molecule inhibitors targeting kinases and GPCRs. Its rigid scaffold allows for precise stereochemical control, making it valuable in structure-activity relationship (SAR) studies .
Materials Science
Functionalized dihydropyridinones are explored as fluorescent probes due to their conjugated π-systems. The amino group enables covalent attachment to polymers or nanoparticles, facilitating applications in bioimaging.
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